N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide
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Overview
Description
N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C12H15NO3 It is a derivative of cyclopropanecarboxamide, where the cyclopropane ring is attached to a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide typically involves the reaction of 3,5-dimethoxyaniline with cyclopropanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Products include 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.
Reduction: The major product is N-(3,5-dimethoxyphenyl)cyclopropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)cyclopropanecarboxamide
- N-(3,4-dimethoxyphenyl)cyclopropanecarboxamide
- N-(3,5-dimethylphenyl)cyclopropanecarboxamide
Uniqueness
N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide is unique due to the presence of two methoxy groups at the 3 and 5 positions of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
90256-84-1 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-9(6-11(7-10)16-2)13-12(14)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
KTABKWANHIFSJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2CC2)OC |
Origin of Product |
United States |
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